molecular formula C15H18FN3S B12269981 2-(4-Cyclobutylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole

2-(4-Cyclobutylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole

Cat. No.: B12269981
M. Wt: 291.4 g/mol
InChI Key: PSQFCCOTRJNBNS-UHFFFAOYSA-N
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Description

2-(4-Cyclobutylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzothiazole core substituted with a cyclobutylpiperazine and a fluorine atom, which contribute to its distinct chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclobutylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the cyclobutylpiperazine moiety and the fluorine atom. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclobutylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-(4-Cyclobutylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Cyclobutylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events that lead to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-Cyclobutylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole include:

  • 4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine
  • 4-Cyclobutyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine
  • (4-Cyclobutyl-piperazin-1-yl)-[4-(1-hydroxy-propyl)-phenyl]-methanone

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a benzothiazole core with a cyclobutylpiperazine and a fluorine atom. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H18FN3S

Molecular Weight

291.4 g/mol

IUPAC Name

2-(4-cyclobutylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole

InChI

InChI=1S/C15H18FN3S/c16-11-4-5-13-14(10-11)20-15(17-13)19-8-6-18(7-9-19)12-2-1-3-12/h4-5,10,12H,1-3,6-9H2

InChI Key

PSQFCCOTRJNBNS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F

Origin of Product

United States

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